molecular formula C14H16N2O4S B2704370 N-(5-methylisoxazol-3-yl)-3-tosylpropanamide CAS No. 895451-36-2

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide

Cat. No.: B2704370
CAS No.: 895451-36-2
M. Wt: 308.35
InChI Key: DQZHNGUHYBIKHG-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)-3-tosylpropanamide is a sulfonamide derivative featuring a 5-methylisoxazole ring linked to a propanamide chain modified with a tosyl (p-toluenesulfonyl) group. This compound combines a heterocyclic isoxazole moiety, known for its role in medicinal chemistry, with a sulfonamide bridge and a tosylpropanamide tail, which may influence solubility, stability, and bioactivity.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZHNGUHYBIKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide typically involves the reaction of 5-methylisoxazole with tosyl chloride and a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 2: Key Spectral Differences

Compound Feature N-(5-MI)-3-Tosylpropanamide (Inferred) Benzimidazole Analog (8) Sulfamoylphenyl Analog (7)
Carbonyl Stretch (IR) ~1680–1700 cm⁻¹ (amide CO) 1678 cm⁻¹ (amide CO) Not reported
¹H-NMR Methyl Signals δ ~2.3–2.5 (tosyl CH₃) δ 3.30 (benzimidazole N-CH₃) δ 2.32 (isoxazole CH₃)
Mass Spectrometry Predicted m/z ~350–400 (M⁺) m/z 284 [M⁺] Not reported

Insights :

  • Tosyl groups introduce distinct methyl signals (δ ~2.3–2.5) absent in benzimidazole or sulfamoylphenyl analogs .
  • Amide carbonyl stretches (~1678–1700 cm⁻¹) are consistent across analogs, confirming stable amide bond formation .

Biological Activity

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines an isoxazole ring with a tosyl group, which may contribute to its biological properties. The isoxazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an enzyme inhibitor, particularly against carbonic anhydrases, which are crucial in physiological processes such as acid-base balance and fluid secretion.

Key Mechanisms:

  • Enzyme Inhibition : The compound binds to the active site of carbonic anhydrases, disrupting the conversion of carbon dioxide to bicarbonate.
  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit pro-inflammatory cytokines and other markers associated with inflammation .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Enzyme Inhibition Inhibits carbonic anhydrases, affecting acid-base balance.
Anti-inflammatory Reduces levels of COX-2, IL-1β, and C-reactive protein in vitro.
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Anticancer Investigated for potential anticancer effects in cell lines.

Research Findings

Recent investigations have focused on the pharmacological profiles of compounds related to this compound. Key findings include:

  • Inhibition Studies : Compounds with similar structures have shown varying degrees of inhibition against COX enzymes, with some achieving over 80% reduction in COX-2 expression .
  • Cytokine Modulation : The modulation of pro-inflammatory cytokines like IL-1β and C-reactive protein has been noted in studies involving isoxazole derivatives, indicating potential therapeutic applications in inflammatory conditions .

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